Cas no 5435-64-3 (3,5,5-Trimethylhexanal)

3,5,5-トリメチルヘキサナールは、分子式C9H18Oで表されるアルデヒド化合物です。特徴的な構造として、分枝鎖を有するため、揮発性が適度で香気特性に優れています。特にフローラル調やフルーティーな香りを付与するため、香料分野で重要な中間体として活用されます。化学的安定性が高く、他の官能基との反応性も制御しやすいため、精密合成において有用です。また、低刺激性であり、化粧品香料や家庭用芳香剤への応用が可能です。分子設計の自由度が高く、派生体合成の出発物質としても価値があります。

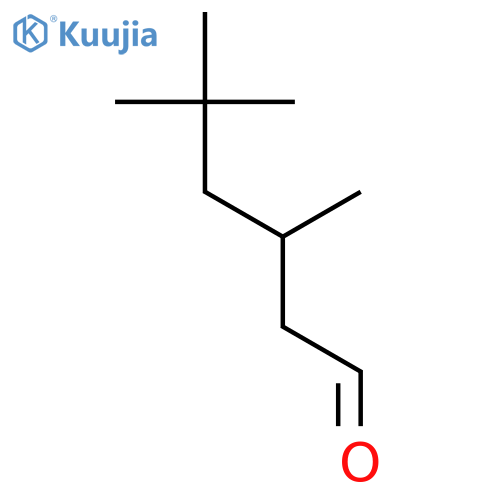

3,5,5-Trimethylhexanal structure

商品名:3,5,5-Trimethylhexanal

3,5,5-Trimethylhexanal 化学的及び物理的性質

名前と識別子

-

- 3,5,5-Trimethylhexanal

- C9H18O

- Hexanal,3,5,5-trimethyl-

- 3,5,5-Trimethylhexanaldehyde

- 3,5,5-trimethylcapronaldehyde

- 3,5,5-trimethyl-hexana

- isononylaldehyde

- tert-butylisopentanal

- HEXANAL, 3,5,5-TRIMETHYL-

- Isonylaldehyde

- Hexanal, 3,5,5-trimethl-

- FEMA No. 3524

- 3,5,5-Trimethyl hexanal

- 3,5,5-Trimethyl n-hexanal

- WTPYRCJDOZVZON-UHFFFAOYSA-N

- green hexanal

- NSC21482

- 3,5-Trimethylhexanal

- 3.5,5-trimethylhexanal

- Hexanal,5,5-trimethyl-

- 3,5,5,-trimethylhexanal

- 3,5,5-trimethyl-hexanal

- 3,5,5-Trimethl

-

- MDL: MFCD00010441

- インチ: 1S/C9H18O/c1-8(5-6-10)7-9(2,3)4/h6,8H,5,7H2,1-4H3

- InChIKey: WTPYRCJDOZVZON-UHFFFAOYSA-N

- ほほえんだ: O=C([H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

- BRN: 1740882

計算された属性

- せいみつぶんしりょう: 142.13600

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 99.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 17.1

- 疎水性パラメータ計算基準値(XlogP): 2.7

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 0.817 g/mL at 25 °C(lit.)

- ゆうかいてん: -18°C (estimate)

- ふってん: 167°C

- フラッシュポイント: 華氏温度:93.2°f

摂氏度:34°c - 屈折率: n20/D 1.421(lit.)

- PSA: 17.07000

- LogP: 2.64770

- ようかいせい: 未確定

- FEMA: 3524 | 3,5,5-TRIMETHYLHEXANAL

3,5,5-Trimethylhexanal セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H226,H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:UN 1989 3/PG 3

- WGKドイツ:1

- 危険カテゴリコード: 10-36/38-43-52/53-65

- セキュリティの説明: S16; S26; S36/37/39

- RTECS番号:MN7820000

-

危険物標識:

- 危険レベル:3.2

- セキュリティ用語:3.2

- 包装グループ:III

- 包装カテゴリ:III

- 危険レベル:3.2

- 包装等級:III

- リスク用語:R10; R36/37/38

3,5,5-Trimethylhexanal 税関データ

- 税関コード:2912190090

- 税関データ:

中国税関コード:

2912190090概要:

HS:2912190090。他の無環アルデヒド(他の酸素含有基なし)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、テトラホルムアルデヒドの外観

要約:

2912190090他の酸素官能基を有さない無環アルデヒド。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

3,5,5-Trimethylhexanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001142-100ml |

3,5,5-Trimethylhexanal |

5435-64-3 | 95% | 100ml |

¥341 | 2024-05-22 | |

| eNovation Chemicals LLC | D122068-25ml |

3,5,5-TRIMETHYLHEXANAL |

5435-64-3 | 97% | 25ml |

$200 | 2023-05-13 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0940-500ml |

3,5,5-Trimethylhexanal |

5435-64-3 | 90.0%(GC) | 500ml |

¥890.0 | 2023-09-01 | |

| Enamine | EN300-6230265-10.0g |

3,5,5-trimethylhexanal |

5435-64-3 | 95% | 10g |

$22.0 | 2023-05-23 | |

| Enamine | EN300-6230265-100.0g |

3,5,5-trimethylhexanal |

5435-64-3 | 95% | 100g |

$82.0 | 2023-05-23 | |

| Enamine | EN300-6230265-25.0g |

3,5,5-trimethylhexanal |

5435-64-3 | 95% | 25g |

$27.0 | 2023-05-23 | |

| Enamine | EN300-6230265-50.0g |

3,5,5-trimethylhexanal |

5435-64-3 | 95% | 50g |

$45.0 | 2023-05-23 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T113592-100ml |

3,5,5-Trimethylhexanal |

5435-64-3 | 95% | 100ml |

¥499.90 | 2023-09-01 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 303550-100ML |

3,5,5-Trimethylhexanal |

5435-64-3 | 100ml |

¥555.49 | 2023-12-08 | ||

| Enamine | EN300-6230265-0.1g |

3,5,5-trimethylhexanal |

5435-64-3 | 95% | 0.1g |

$19.0 | 2023-05-23 |

3,5,5-Trimethylhexanal 関連文献

-

Rui Sun,Ming-Ding Chai,Xiong Liu,Ying Wang,Fa-Bao Li,Xiu-Shan Liu,Xu-Feng Liu,Li Liu,Abdullah M. Asiri Org. Biomol. Chem. 2021 19 10139

-

Alain Trachsel,Barbara Buchs,Andreas Herrmann Photochem. Photobiol. Sci. 2016 15 1183

-

3. 3-Propionyl-thiazolidine-4-carboxylic acid ethyl esters: a family of antiproliferative thiazolidinesF. Esra ?nen-Bayram,Kerem Buran,Irem Durmaz,Barkin Berk,Rengul Cetin-Atalay Med. Chem. Commun. 2015 6 90

-

4. 913. Metal ions and complexes in organic reactions. Part V. Oxidations of primary and secondary amines with argentic picolinateR. G. R. Bacon,W. J. W. Hanna J. Chem. Soc. 1965 4962

-

Luca Mantilli,Clément Mazet Chem. Commun. 2010 46 445

5435-64-3 (3,5,5-Trimethylhexanal) 関連製品

- 2987-16-8(3,3-Dimethylbutyraldehyd)

- 3085-26-5(8-Methylnonanal)

- 15877-57-3(3-methylpentanal)

- 114119-97-0(Octanal,2,5,7,7-tetramethyl-)

- 1119-16-0(4-methylpentanal)

- 75853-49-5(12-Methyltridecanal)

- 49824-43-3(7-Methyloctanal)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:5435-64-3)3,5,5-三甲基己醛

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ